
N-Sulfoglucosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Sulfoglucosamine is a sulfated derivative of glucosamine, a naturally occurring amino sugar. It is a key component in the structure of glycosaminoglycans, such as heparan sulfate and heparin, which play crucial roles in various biological processes, including cell signaling, growth, and differentiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Sulfoglucosamine can be synthesized through the chemical modification of glucosamine. The process typically involves the sulfonation of glucosamine using sulfonating agents like sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfo group at the desired position .
Industrial Production Methods: Industrial production of this compound often involves the enzymatic modification of heparosan, a polysaccharide derived from Escherichia coli K5. The process includes base hydrolysis of N-acetyl groups followed by N-sulfonation to produce N-sulfoheparosan, which can be further modified to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions: N-Sulfoglucosamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfo derivatives.
Reduction: Reduction reactions can convert this compound to its amine form.
Substitution: It can participate in substitution reactions where the sulfo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Sulfo derivatives with additional oxygen functionalities.
Reduction: Amine derivatives of glucosamine.
Substitution: Compounds with different functional groups replacing the sulfo group.
Applications De Recherche Scientifique
N-Sulfoglucosamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex glycosaminoglycans and other sulfated polysaccharides.
Biology: It plays a role in studying cell signaling pathways and interactions with proteins.
Medicine: this compound is involved in the development of anticoagulant drugs like heparin and in the treatment of lysosomal storage disorders.
Industry: It is used in the production of bioactive compounds and as a precursor in the synthesis of various pharmaceuticals
Mécanisme D'action
N-Sulfoglucosamine exerts its effects primarily through its interaction with glycosaminoglycans. It binds to specific proteins, modulating their activity and influencing various biological processes. The molecular targets include enzymes involved in glycosaminoglycan metabolism, such as sulfatases and glycosyltransferases. The pathways involved are crucial for cell growth, differentiation, and signaling .
Comparaison Avec Des Composés Similaires
N-Acetylglucosamine: A precursor in the biosynthesis of glycosaminoglycans.
N-Sulfoheparosan: An intermediate in the synthesis of heparan sulfate and heparin.
3-O-Sulfoglucosamine: A rare modification essential for heparin’s anticoagulant activity
Uniqueness: N-Sulfoglucosamine is unique due to its specific sulfo group, which imparts distinct biological properties. Its ability to interact with various proteins and enzymes makes it a valuable compound in both research and therapeutic applications .
Propriétés
Numéro CAS |
22487-35-0 |
|---|---|
Formule moléculaire |
C6H13NO8S |
Poids moléculaire |
259.24 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamic acid |
InChI |
InChI=1S/C6H13NO8S/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9/h1,3-7,9-12H,2H2,(H,13,14,15)/t3-,4+,5+,6+/m0/s1 |
Clé InChI |
KZWHEHSUEBTKJM-SLPGGIOYSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1S)-1-[[5-chloro-2-(3-fluorophenoxy)pyridine-3-carbonyl]amino]ethyl]benzoic Acid](/img/structure/B10779028.png)
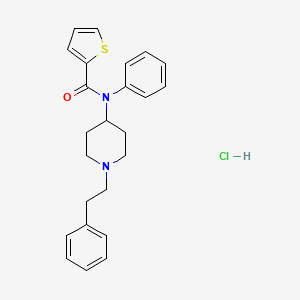
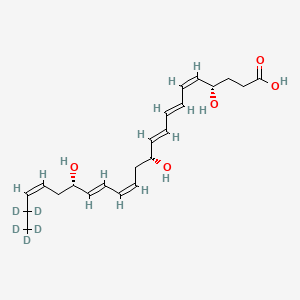

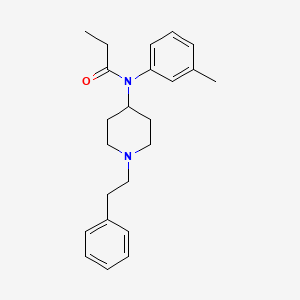
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B10779058.png)
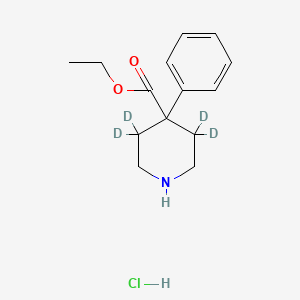
![(2S,5S)-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-(benzylamino)-N-[2-(4-methoxyphenyl)ethyl]-2-[[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]hexanamide](/img/structure/B10779079.png)
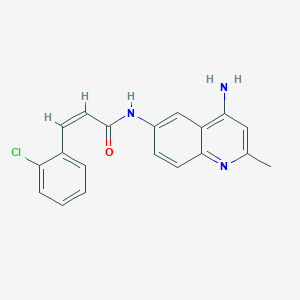
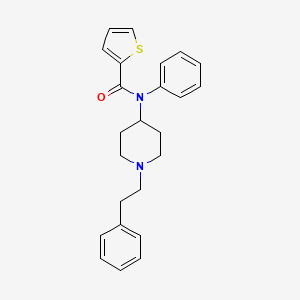
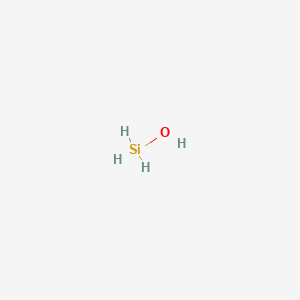
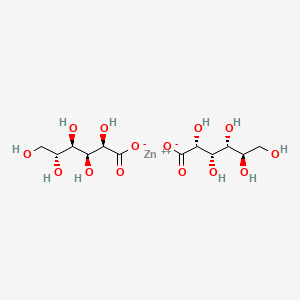

![cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val]](/img/structure/B10779113.png)
